molecular formula C22H27N3O5 B6487354 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 878062-72-7

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B6487354
CAS No.: 878062-72-7
M. Wt: 413.5 g/mol
InChI Key: JXAVJTJBAYRSQK-UHFFFAOYSA-N
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Description

“1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea” is a synthetic urea derivative featuring a complex structure with multiple aromatic and heterocyclic substituents. The compound consists of two primary moieties:

  • A 3,4-dimethoxyphenethyl group attached to one urea nitrogen atom.
  • A 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group linked to the second urea nitrogen.

The methoxy groups on both aromatic rings likely influence solubility, bioavailability, and receptor-binding interactions due to their electron-donating properties and steric effects .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-18-7-5-17(6-8-18)25-14-16(13-21(25)26)24-22(27)23-11-10-15-4-9-19(29-2)20(12-15)30-3/h4-9,12,16H,10-11,13-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVJTJBAYRSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aromatic Substitutions

  • The 3,4-dimethoxyphenyl group in the target compound and BF13928 provides electron-rich aromatic systems, which may enhance π-π stacking interactions in receptor binding.
  • The 4-methoxyphenyl group on the pyrrolidinone ring is a conserved feature in multiple analogs, suggesting its role in maintaining conformational rigidity or target engagement .

Heterocyclic and Alkyl Modifications

  • The morpholinoethyl group in introduces a polar tertiary amine, likely improving aqueous solubility compared to the target compound’s phenethyl chain.
  • Methylsulfanyl in BF13928 may confer metabolic resistance via S-alkylation, contrasting with the target’s methoxy groups, which are prone to demethylation .

Research Implications and Limitations

While the target compound’s structure aligns with bioactive urea derivatives, direct pharmacological data remain sparse. Key gaps include:

  • Binding affinity studies for kinases or receptors.
  • ADME profiles (e.g., solubility, metabolic stability) compared to analogs like BF13928 or morpholinoethyl derivatives .
  • Structure-activity relationship (SAR) analyses to optimize substituents for specific therapeutic outcomes.

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